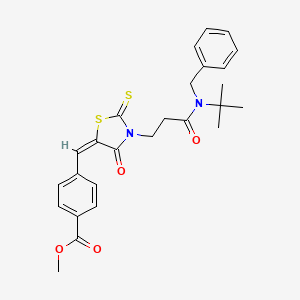
(E)-methyl 4-((3-(3-(benzyl(tert-butyl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-methyl 4-((3-(3-(benzyl(tert-butyl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C26H28N2O4S2 and its molecular weight is 496.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-methyl 4-((3-(3-(benzyl(tert-butyl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a complex organic molecule belonging to the class of thiazolidinones, known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
Structural Characteristics
The compound features several key structural components:
- A thiazolidinone moiety, which is often associated with antimicrobial and anticancer properties.
- A benzyl group that may enhance lipophilicity and cellular uptake.
- A tert-butyl amino group that can influence the compound's pharmacodynamics.
Antimicrobial Activity
Thiazolidinones are well-documented for their antimicrobial properties . Research indicates that compounds similar to This compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluating various thiazolidinone derivatives demonstrated that certain compounds exhibited antibacterial activity exceeding that of standard antibiotics like ampicillin. For instance, one derivative showed a Minimum Inhibitory Concentration (MIC) as low as 0.004mg mL against Enterobacter cloacae and Staphylococcus aureus .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | E. cloacae |
| Compound B | 0.015 | 0.030 | S. aureus |
| Compound C | 0.030 | 0.060 | M. flavus |
Anticancer Activity
The thiazolidinone structure is also linked to anticancer properties . Compounds with similar frameworks have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings
In vitro studies have indicated that derivatives of thiazolidinones can inhibit the growth of cancer cell lines such as HeLa and MCF-7 with IC50 values in the low micromolar range . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis.
The biological activity of This compound can be attributed to several potential mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress in target cells has been observed, leading to cell death.
Future Research Directions
Given the promising biological activities observed in similar compounds, further research is warranted to elucidate the specific mechanisms of action for This compound . Potential areas for investigation include:
- Structure–activity relationship (SAR) studies to optimize efficacy.
- In vivo studies to assess pharmacokinetics and toxicity.
- Exploration of combination therapies with existing antibiotics or chemotherapeutics.
特性
IUPAC Name |
methyl 4-[(E)-[3-[3-[benzyl(tert-butyl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S2/c1-26(2,3)28(17-19-8-6-5-7-9-19)22(29)14-15-27-23(30)21(34-25(27)33)16-18-10-12-20(13-11-18)24(31)32-4/h5-13,16H,14-15,17H2,1-4H3/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXQMEORGHJLAC-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














